molecular formula C9H13NO2S2 B2947089 N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide CAS No. 1251604-02-0

N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2947089
CAS No.: 1251604-02-0
M. Wt: 231.33
InChI Key: MDPFKNQIQPINAA-UHFFFAOYSA-N
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Description

N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide is a compound that features a thiophene ring, an ethyl chain, and a cyclopropanesulfonamide group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . The presence of the thiophene ring in this compound suggests potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide typically involves the reaction of thiophene derivatives with ethylating agents followed by cyclopropanesulfonamide formation. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide in the Paal–Knorr synthesis.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactions and the use of advanced catalytic systems to optimize reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide is unique due to its specific combination of a thiophene ring, ethyl chain, and cyclopropanesulfonamide group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-thiophen-3-ylethyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S2/c11-14(12,9-1-2-9)10-5-3-8-4-6-13-7-8/h4,6-7,9-10H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPFKNQIQPINAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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